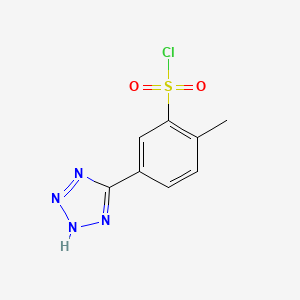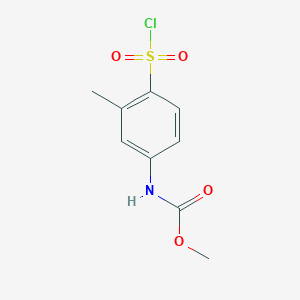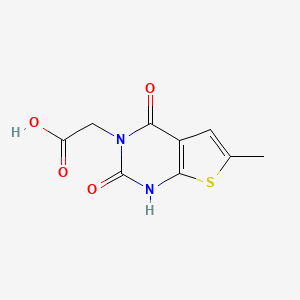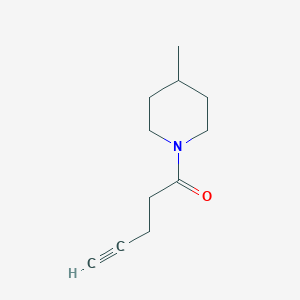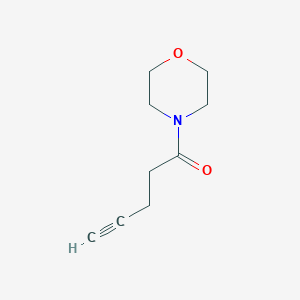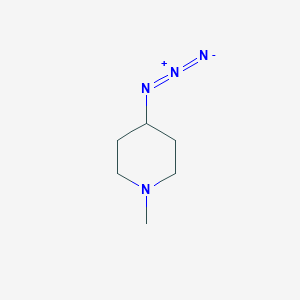
4-Azido-1-methylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Azido-1-methylpiperidine is an organic compound with the molecular formula C6H12N4 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains an azido group (-N3) attached to the fourth carbon atom and a methyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-1-methylpiperidine typically involves the introduction of the azido group to a piperidine derivative. One common method is the nucleophilic substitution reaction where a suitable leaving group, such as a halide, is replaced by an azido group. This can be achieved by reacting 4-chloro-1-methylpiperidine with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and concentration of reactants. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the desired product.
化学反应分析
Types of Reactions: 4-Azido-1-methylpiperidine can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The azido group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Substitution: Sodium azide in polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Reduction: 4-Amino-1-methylpiperidine.
Cycloaddition: 1-Methyl-4-(1,2,3-triazolyl)piperidine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
科学研究应用
4-Azido-1-methylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and triazoles.
Biology: The compound can be used in bioconjugation techniques, where the azido group reacts with alkynes to label biomolecules.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 4-Azido-1-methylpiperidine depends on its chemical reactivity, particularly the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which can be used to link molecules together. This property is exploited in bioconjugation and click chemistry. Additionally, the reduction of the azido group to an amine can introduce functional groups that interact with biological targets, potentially leading to pharmacological effects.
相似化合物的比较
4-Azidopiperidine: Similar structure but lacks the methyl group on the nitrogen atom.
1-Methyl-4-aminopiperidine: The azido group is replaced by an amino group.
4-Chloro-1-methylpiperidine: The azido group is replaced by a chloro group.
Uniqueness: 4-Azido-1-methylpiperidine is unique due to the presence of both the azido and methyl groups, which confer distinct reactivity and potential applications. The azido group allows for versatile chemical modifications, while the methyl group can influence the compound’s steric and electronic properties, making it a valuable intermediate in organic synthesis and medicinal chemistry.
属性
IUPAC Name |
4-azido-1-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-10-4-2-6(3-5-10)8-9-7/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWPODKDGNNSAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


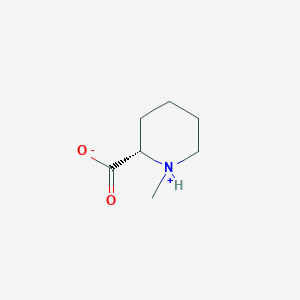
![[1-(4-Aminophenyl)cyclopropyl]methanol](/img/structure/B7906900.png)
